molecular formula C10H14N2OS B2658345 N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide CAS No. 541521-61-3

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2658345
CAS No.: 541521-61-3
M. Wt: 210.3
InChI Key: CQQOAZQAGVSFLZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.3 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or modulating receptor activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
  • N-(5-nitro-1,3-thiazol-2-yl)cyclopentanecarboxamide

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the thiazole ring and the cyclopentanecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-6-14-10(11-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQOAZQAGVSFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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